molecular formula C10H11ClN2O2 B135685 3-Cyano-L-phenylalanine hydrochloride CAS No. 144799-02-0

3-Cyano-L-phenylalanine hydrochloride

Cat. No. B135685
M. Wt: 226.66 g/mol
InChI Key: BDRRPFSPUOEZJA-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-L-phenylalanine hydrochloride is a derivative of the aromatic amino acid phenylalanine, characterized by the presence of a cyano group attached to the phenyl ring. This modification introduces unique properties that make it a valuable tool in biochemical research, particularly in the study of protein folding kinetics and the investigation of hydrophobic core formation during protein folding .

Synthesis Analysis

The synthesis of 3-Cyano-L-phenylalanine hydrochloride is not directly described in the provided papers. However, the synthesis of related phenylalanine derivatives has been reported, such as the enzymatic conversion of 3-(1,4-cyclohexadienyl)-L-alanine to its corresponding cinnamate analogue , and the highly enantioselective synthesis of 3,4-dichloro-phenylalanine hydrochloride . These methods could potentially be adapted for the synthesis of 3-Cyano-L-phenylalanine hydrochloride by introducing the cyano group at the appropriate step in the synthetic pathway.

Molecular Structure Analysis

The molecular structure of 3-Cyano-L-phenylalanine hydrochloride is closely related to that of L-phenylalanine, with the key difference being the substitution of a cyano group for a hydrogen atom on the phenyl ring. This modification is expected to influence the electronic properties of the molecule, as seen in the study of phenylalanine ammonia-lyase where the electronic effect of replacing the pi electrons of the aromatic system with those of a double bond was investigated . Additionally, the structure of L-phenylalanine and its hydrated clusters have been studied using resonant two-photon ionization, providing insights into the conformational preferences of the amino acid and its interactions with water .

Chemical Reactions Analysis

The introduction of the cyano group into the phenylalanine molecule may affect its reactivity in enzymatic and chemical reactions. For instance, the phenylalanine analogue mentioned in paper showed a significant reduction in the catalytic efficiency (kcat) when converted by phenylalanine ammonia-lyase, suggesting that the electronic properties of the substituent can have a profound impact on the reaction kinetics. Similarly, the reactivity of 3-Cyano-L-phenylalanine hydrochloride in various chemical and enzymatic contexts could be altered due to the presence of the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-L-phenylalanine hydrochloride are not explicitly detailed in the provided papers. However, the fluorescent properties of the p-cyanophenylalanine derivative have been exploited to probe the hydrophobic core formation during protein folding, indicating that the cyano group can confer fluorescent characteristics to the molecule . This suggests that 3-Cyano-L-phenylalanine hydrochloride may have unique spectroscopic properties that could be useful in biophysical studies. Additionally, the presence of the cyano group is likely to influence the molecule's solubility, stability, and overall behavior in biological systems.

Scientific Research Applications

Enzymatic Activity and Protein Engineering

  • Meta-Tyrosine Biosynthesis : Phenylalanine hydroxylase enzymes have been studied for their ability to catalyze the hydroxylation of L-phenylalanine to L-tyrosine, demonstrating the biochemical pathways' specificity and potential for producing meta-tyrosine, a modification critical for understanding enzymatic regiospecificity and substrate hydroxylation control (Wenjun Zhang, B. Ames, C. Walsh, 2011).

  • Protein Folding Studies : Cyanophenylalanine derivatives have been utilized as fluorescent probes to study protein folding kinetics, offering insights into the formation of hydrophobic cores in proteins and the two-state folding mechanism. This application underscores the utility of these compounds in detailed biophysical studies of protein dynamics (Konstantinos N Aprilakis, Humeyra Taskent, D. Raleigh, 2007).

Biosynthesis and Metabolic Engineering

  • L-Phenylalanine Production Enhancement : Research has focused on optimizing the biosynthetic pathways in E. coli for increased production of L-phenylalanine, a precursor for various pharmaceutical and food applications. These studies have identified key enzymes and pathway modifications to enhance yield, demonstrating the potential for engineered microbial systems to produce high-value amino acids (D. Ding, Yongfei Liu, Yiran Xu, Ping Zheng, Haixing Li, Dawei Zhang, Jibin Sun, 2016).

Sensing and Detection Technologies

  • Electrochemical Sensing : Molecularly imprinted electrochemical sensors have been developed for the selective and sensitive detection of L-phenylalanine, showcasing the application of these compounds in creating specific recognition sites for targeted biomolecules. This highlights their potential in diagnostic and analytical chemistry applications (Nihal Ermiş, L. Uzun, A. Denizli, 2017).

Supramolecular Chemistry and Material Science

  • Gelation and Material Engineering : Phenylalanine derivatives have been explored as low-molecular-weight gelators, with the ability to self-assemble into supramolecular structures. This has opened up possibilities for their use in creating novel biomaterials for drug delivery, tissue engineering, and environmental applications, showcasing the versatility of these compounds in material science (Tanmay Das, Marleen Häring, D. Haldar, D. Díaz Díaz, 2017).

Safety And Hazards

3-Cyano-L-phenylalanine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Future Directions

Phenylalanine, the core structure of 3-Cyano-L-phenylalanine hydrochloride, is an essential amino acid that carries out many important functions in the human body. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Future research may focus on the potential benefits of phenylalanine and its derivatives in treating various conditions such as depression and vitiligo .

properties

IUPAC Name

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRPFSPUOEZJA-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride

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